molecular formula C6H11NO2 B1283414 5-Ethylmorpholin-3-one CAS No. 77605-88-0

5-Ethylmorpholin-3-one

Cat. No.: B1283414
CAS No.: 77605-88-0
M. Wt: 129.16 g/mol
InChI Key: CXYFOAYSBFEKMT-UHFFFAOYSA-N
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Description

5-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO2. It is a cyclic amide that contains a morpholine ring with an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylmorpholin-3-one typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts and can be performed under both stereoselective and non-stereoselective conditions.

Industrial Production Methods

Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid, similar to the production methods used for other morpholine derivatives . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Ethylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog of 5-Ethylmorpholin-3-one, lacking the ethyl group.

    5-Ethyl-3-morpholinone: Another similar compound with slight structural differences, used in research and industrial applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

5-Ethylmorpholin-3-one, a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, with the chemical formula C₆H₁₁NO₂, is being investigated for various therapeutic applications, particularly in antimicrobial and antiviral domains.

Physical Properties

  • Molecular Weight : 115.16 g/mol
  • Solubility : Soluble in water and organic solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Properties

This compound has also been studied for its antiviral properties , particularly against RNA viruses. It shows promise in inhibiting viral replication through interference with viral RNA synthesis.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
  • Antiviral Activity : In a separate investigation, researchers assessed the antiviral activity of this compound against influenza virus. The compound demonstrated a dose-dependent reduction in viral titers, highlighting its potential as an antiviral agent .
  • Pharmacological Studies : Ongoing pharmacological studies are exploring the compound's effects on serotonin receptors, which may contribute to its therapeutic profile in treating gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). The modulation of serotonin receptors is particularly relevant for developing treatments for chemotherapy-induced nausea and vomiting (CINV) .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing 5-Ethylmorpholin-3-one with high reproducibility?

Methodological Answer:
Synthesis should follow stepwise procedures with clear documentation of reaction conditions (e.g., solvent, temperature, catalyst). Characterization requires a combination of NMR (¹H, ¹³C, DEPT), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For reproducibility:

  • Include detailed purification steps (e.g., column chromatography gradients, recrystallization solvents).
  • Report retention times and mobile phases for HPLC purity analysis (e.g., C18 column, acetonitrile/water gradient) .
  • Provide raw spectral data in supplementary materials, including integration values and coupling constants for NMR .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent-dependent shifts. To address this:

  • Perform variable-temperature NMR to detect dynamic equilibria .
  • Use computational methods (DFT or MD simulations) to model tautomeric forms and predict spectral patterns .
  • Cross-validate with X-ray crystallography for definitive structural assignments .
  • Document solvent effects explicitly in data reporting .

Q. Basic: What analytical techniques are essential for confirming the purity of this compound in pharmacological studies?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 210–280 nm) and a validated method (e.g., 70:30 acetonitrile/water, 1.0 mL/min flow rate) .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to confirm melting point consistency and detect polymorphs .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) quantification to verify stoichiometry .

Q. Advanced: How should researchers design experiments to investigate the metabolic stability of this compound in vitro?

Methodological Answer:

  • Liver Microsome Assays: Use pooled human liver microsomes (0.5–1.0 mg/mL protein) with NADPH regeneration systems. Monitor substrate depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes .
  • Control for Non-Enzymatic Degradation: Include samples without NADPH or microsomes .
  • Data Normalization: Express results as intrinsic clearance (CLint) using the in vitro half-life method .

Q. Basic: What are the best practices for documenting the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct forced degradation studies:
    • Acidic/Basic Conditions: 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative Stress: 3% H2O2 at 25°C for 6 hours.
    • Photostability: Expose to UV (320–400 nm) and visible light per ICH Q1B guidelines .
  • Quantify degradation products using HPLC with diode-array detection (DAD) and report mass balance .

Q. Advanced: How can computational modeling improve the prediction of this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • Use density functional theory (DFT) to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification .
    • Transition-state energies for kinetic feasibility assessments.
  • Validate predictions with small-scale exploratory reactions (e.g., 10 mg scale) monitored by TLC and LC-MS .
  • Compare computed and experimental IR spectra to confirm intermediate structures .

Q. Basic: What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity assays?

Methodological Answer:

  • Fit data to a four-parameter logistic model (IC50/EC50) using nonlinear regression (e.g., GraphPad Prism).
  • Report 95% confidence intervals and goodness-of-fit metrics (R², RMSE) .
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. Advanced: How can researchers address discrepancies in the reported biological activity of this compound across studies?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Assay Standardization: Re-evaluate activity under uniform conditions (e.g., cell line, passage number, serum concentration) .
  • Orthogonal Assays: Confirm hits with alternative methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. Basic: What ethical guidelines apply to sharing raw data from this compound studies?

Methodological Answer:

  • Anonymize datasets to remove proprietary identifiers while retaining metadata (e.g., instrument settings, batch numbers) .
  • Use repositories like Zenodo or Figshare with CC-BY licenses for public access .
  • Obtain informed consent if human-derived samples are used, even indirectly .

Q. Advanced: How can machine learning optimize the design of this compound analogs with enhanced selectivity?

Methodological Answer:

  • Train models on structure-activity relationship (SAR) datasets using features like molecular descriptors, pharmacophore maps, or 3D-QSAR fields .
  • Validate with leave-one-out cross-validation (LOOCV) and external test sets .
  • Prioritize synthetic feasibility by integrating retrosynthetic algorithms (e.g., ASKCOS) into the pipeline .

Properties

IUPAC Name

5-ethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYFOAYSBFEKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569240
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77605-88-0
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the crude intermediate 4-methyl-5-ethyl-tetrahydro-1,4-oxazine-3-one was prepared in a manner similar to that described in Example I by reacting the sodium salt of 2-amino-butan-1-ol (from 240 g of the amino alcohol and 62 grams of sodium) in 2500 ml of tetrahydrofuran with 338 g of ethyl chloroacetate following alcohol and 62 grams of sodium) in 2500 ml evaporation of the reaction solvent, the crude product was taken up in chloroform and washed with water. After drying the organic solution and removal of the solvent, recrystallization of the crude product from isopropyl ether/ethyl acetate yielded 151 grams of 5-ethyl-tetrahydro-1,4-oxazin-3-one, m.p. 70°-73°. Absence of carbonyl absorption bands in the infrared in the lactone region and the presence of a strong band at 6.10μ confirmed lactam rather than lactone cyclisation. Other major IR bands: 3.42, 3.52, 6.7, 6.8, 7.0, 7.2, 7.5, 7.8, 8.0, 8.7, 8.9, 8.98, 9.2, 9.5, 10.1, 10.5, 10.9, 11.8, 12.4 and 13.8μ NMR(CDCl3,δ): 2.95, singlet, NCH3 ; 3.2, multiplet, N-CH(CH2CH3); 1.75, quintet, CH2 (CH3); 0.93 triplet, CH3 (CH2); 3.78 and 3.84, AB pair, CH2O; 4.07 singlet, CH2CO.
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2500 mL
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